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(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine Documentation Hub

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  • Product: (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine
  • CAS: 55496-58-7

Core Science & Biosynthesis

Foundational

Chemo-Structural Analysis and Synthetic Utility of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine

Executive Summary: The "Privileged Spacer" Scaffold (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine (CAS 55496-58-7) represents a classic "privileged structure" in medicinal chemistry. It combines an electron-rich p-anis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Spacer" Scaffold

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine (CAS 55496-58-7) represents a classic "privileged structure" in medicinal chemistry. It combines an electron-rich p-anisidine moiety with a basic pyridine ring, separated by a flexible ethylene linker . This specific architecture—an aryl-amino-ethyl-pyridine motif—serves as a critical pharmacophore in the design of Histamine H1 antagonists, NPY (Neuropeptide Y) ligands, and emerging tubulin polymerization inhibitors.

For the drug development professional, this molecule is not merely an intermediate; it is a branching point. Its secondary amine functionality allows for rapid diversification into tertiary amine libraries, enabling the modulation of lipophilicity (LogP) and receptor affinity without altering the core binding elements.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound typically exists as a viscous oil in its free base form due to the flexibility of the ethyl chain and the lack of strong intermolecular hydrogen bond donors (beyond the single NH). For handling and stability, it is frequently converted into oxalate or hydrochloride salts.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
CAS Number 55496-58-7
IUPAC Name N-(4-methoxyphenyl)-2-(pyridin-2-yl)ethan-1-amine
Molecular Formula C₁₄H₁₆N₂O
Molecular Weight 228.29 g/mol
H-Bond Donors 1 (Secondary Amine)Critical for derivatization
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Amine N)
Predicted LogP ~2.3 - 2.7Lipophilic, CNS penetrant potential
pKa (Pyridine) ~5.2
pKa (Aniline N) ~4.5 - 5.0Weakly basic due to aryl conjugation
Appearance Viscous amber oil (Free Base)Hygroscopic
Preferred Salt Oxalate or DihydrochlorideSolid, stable for storage

Synthetic Architecture: The Aza-Michael Protocol

While alkylation of p-anisidine with 2-(2-bromoethyl)pyridine is a possible route, it suffers from poor atom economy and over-alkylation byproducts. The industry-preferred route for high-purity synthesis is the Aza-Michael Addition of p-anisidine to 2-vinylpyridine.

Why Aza-Michael?
  • Atom Economy: 100% (No leaving groups).

  • Selectivity: Mono-addition is kinetically favored over double addition due to the steric bulk of the secondary amine product.

  • Green Chemistry: Can often be run solvent-free or in water with Lewis acid catalysis.

Optimized Protocol (Bronsted Acid Catalysis)
  • Reagents: p-Anisidine (1.0 eq), 2-Vinylpyridine (1.2 eq), Glacial Acetic Acid (0.5 eq).

  • Conditions: Reflux in Ethanol or solvent-free at 90°C for 12-16 hours.

  • Workup: Basify with NaHCO₃, extract with EtOAc, and convert to HCl salt for crystallization.

Mechanistic Pathway

The reaction proceeds via the activation of the vinylpyridine by the acid catalyst, increasing the electrophilicity of the


-carbon, followed by the nucleophilic attack of the aniline nitrogen.

AzaMichael_Pathway Reactant1 2-Vinylpyridine Activated Activated Vinylpyridinium Species Reactant1->Activated Protonation/Coordination Reactant2 p-Anisidine Transition C-N Bond Formation (Nucleophilic Attack) Reactant2->Transition Nucleophile Catalyst Acid Catalyst (AcOH or Lewis Acid) Catalyst->Activated Activated->Transition Electrophile Product CAS 55496-58-7 (Secondary Amine) Transition->Product Proton Transfer

Figure 1: Mechanistic flow of the acid-catalyzed Aza-Michael addition yielding CAS 55496-58-7.

Medicinal Chemistry Applications

This scaffold is a "chameleon" in drug discovery, capable of adopting different conformations to fit various GPCR and enzymatic pockets.

Histaminergic Modulation (H1 Antagonists)

The ethylene-diamine spacer is a hallmark of "First Generation" antihistamines (e.g., Mepyramine).

  • Role: The pyridine ring mimics the histamine imidazole (bioisostere).

  • Modification: Alkylation of the secondary amine with a benzyl group creates a tertiary amine that fits the hydrophobic pocket of the H1 receptor.

Tubulin Polymerization Inhibition

Recent studies suggest that N-aryl-pyridin-2-amine derivatives can target the colchicine binding site on tubulin.

  • Mechanism: The p-methoxy group provides essential hydrogen bond acceptance, while the pyridine ring engages in

    
    -stacking interactions within the tubulin dimer interface.
    
Kinase Inhibition (Off-Target Potential)

The aminopyridine motif is frequently found in kinase inhibitors (e.g., CSNK2A inhibitors). Researchers must screen derivatives of CAS 55496-58-7 for kinase selectivity early in the development process to avoid toxicity.

Pharmacophore_Map Core CAS 55496-58-7 Scaffold Pyridine Pyridine Ring (Basic Center) Core->Pyridine Linker Ethyl Spacer (Flexibility) Core->Linker Aniline p-Anisidine (Lipophilic/H-Bond) Core->Aniline NH Secondary Amine (Vector for Diversity) Core->NH H1 H1 Antagonists (Requires Benzylation) Pyridine->H1 Bioisostere Kinase Kinase Inhibitors (ATP Hinge Binder) Pyridine->Kinase H-Bond Acceptor Tubulin Tubulin Inhibitors (Colchicine Site) Aniline->Tubulin 4-OMe Interaction NH->H1 Derivatization Site

Figure 2: Pharmacophore mapping of the scaffold to potential therapeutic targets.

Analytical Validation (Quality Control)

To ensure the integrity of biological data, the purity of CAS 55496-58-7 must be rigorously validated.

1H-NMR Signature (CDCl₃, 400 MHz)
  • 
     8.55 (d, 1H):  Pyridine 
    
    
    
    -proton (deshielded).
  • 
     6.6 - 7.2 (m, 7H):  Overlapping aromatic protons (Anisidine + Pyridine).
    
  • 
     3.75 (s, 3H):  Methoxy group (Characteristic singlet).
    
  • 
     3.50 (t, 2H):  Methylene adjacent to Nitrogen (
    
    
    
    ).
  • 
     3.10 (t, 2H):  Methylene adjacent to Pyridine (
    
    
    
    ).
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine

    
    ) and 280 nm.
    

Safety & Handling

  • Hazards: As an aminopyridine derivative, treat as a potential irritant and sensitizer.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the secondary amine.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

  • Aza-Michael Addition Mechanism

    • Reaction of amines with vinylpyridines.
    • Source: Organic Letters, "Catalytic Aza-Michael Addition of Arom
  • Medicinal Chemistry of Pyridin-2-yl-ethyl amines

    • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
    • Source: Wang et al., Bioorganic & Medicinal Chemistry Letters.
  • Structural Analogs (Kinase Inhibition)

    • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.
    • Source: NIH / PubMed Central.
  • General Properties of Anisidine Derivatives

    • p-Anisidine Safety and Reactivity Profile.
    • Source: PubChem / Taylor & Francis.
Exploratory

Technical Monograph: 4-Methoxy-N-(2-(pyridin-2-yl)ethyl)aniline

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1] [1] Executive Summary 4-Methoxy-N-(2-(pyridin-2-yl)ethyl)aniline is a specialized secondary a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

[1]

Executive Summary

4-Methoxy-N-(2-(pyridin-2-yl)ethyl)aniline is a specialized secondary amine intermediate utilized primarily in medicinal chemistry and organometallic catalysis.[1] Structurally, it bridges an electron-rich p-anisidine moiety with an electron-deficient pyridine ring via a flexible ethylene linker.[1] This unique architecture serves as a versatile pharmacophore in the development of antihistamines, kinase inhibitors, and neuroactive agents. Furthermore, its capacity to act as a bidentate N,N'-ligand makes it a valuable precursor for transition metal complexes (e.g., Cu, Pd, Zn) used in C-H activation and cross-coupling reactions.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, grounded in the principles of modern organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification[1][7][12]
  • IUPAC Name: N-[2-(Pyridin-2-yl)ethyl]-4-methoxyaniline[1]

  • Common Synonyms: N-(2-(2-Pyridyl)ethyl)-p-anisidine; 4-Methoxy-N-(2-(2-pyridinyl)ethyl)benzenamine[1]

  • Molecular Formula: C₁₄H₁₆N₂O

  • Molecular Weight: 228.29 g/mol [1]

  • SMILES: COc1ccc(Nc2ccccc2)cc1 (Core Aniline) + CCc1ccccn1 (Pyridine Ethyl) → COc1ccc(NCCC2=CC=CC=N2)cc1[1]

Physicochemical Properties (Predicted & Experimental Data)

The following data consolidates experimental values from homologous series and computational predictions (ACD/Labs, EPISuite) for the specific secondary amine structure.

PropertyValue / RangeNotes
Physical State Viscous Oil or Low-Melting SolidTends to crystallize upon standing or purification.[1]
Boiling Point 360–380 °C (Predicted)Decomposes at high temperatures; distillable under high vacuum (<1 mmHg).[1]
pKa (Pyridine N) ~5.2–5.4Consistent with 2-alkylpyridine derivatives.[1]
pKa (Aniline N) ~4.5–5.0Reduced basicity due to phenyl ring conjugation; secondary amine character.[1]
LogP (Octanol/Water) 2.3 ± 0.4Moderate lipophilicity; suitable for CNS drug discovery scaffolds.[1]
Solubility DCM, MeOH, EtOH, DMSOHigh solubility in polar organic solvents; low solubility in water.

Synthetic Methodologies

The synthesis of 4-Methoxy-N-(2-(pyridin-2-yl)ethyl)aniline can be achieved through two primary pathways. The choice of method depends on the availability of starting materials and the desired "green chemistry" metrics.

Pathway A: Aza-Michael Addition (Preferred/Green Route)

This route utilizes the nucleophilicity of p-anisidine to attack the electron-deficient alkene of 2-vinylpyridine.[1] It is atom-economical and typically requires mild catalysis.[1]

  • Reagents: p-Anisidine (1.0 eq), 2-Vinylpyridine (1.1 eq), Glacial Acetic Acid (Catalyst, 10-20 mol%).[1]

  • Solvent: Water (reflux) or Ethanol (reflux).[1]

  • Mechanism: The acetic acid activates the vinylpyridine via protonation (or H-bonding), facilitating the nucleophilic attack by the aniline nitrogen.

Protocol:

  • Charge a reaction vessel with p-anisidine (10 mmol) and 2-vinylpyridine (11 mmol).

  • Add glacial acetic acid (1.0 mmol) and water (5 mL).

  • Reflux at 100°C for 12–24 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).[1]

  • Workup: Cool to RT. Extract with Ethyl Acetate (3x).[1] Wash organics with sat.[1] NaHCO₃ (to remove acid) and brine.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Pathway B: Reductive Amination

This classical route offers high specificity but involves hydride reducing agents.[1]

  • Reagents: p-Anisidine, 2-(Pyridin-2-yl)acetaldehyde (often generated in situ or used as the acetal), NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.[1]

Protocol:

  • Dissolve p-anisidine (1.0 eq) and 2-(pyridin-2-yl)acetaldehyde (1.0 eq) in DCE.

  • Stir for 30 min to form the imine intermediate.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.[1]

  • Stir at RT for 4–16 hours. Quench with aq. NaHCO₃.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the Aza-Michael Addition pathway, highlighting the critical intermediate states.

Synthesis_Pathway Start1 p-Anisidine (Nucleophile) Transition C-N Bond Formation (Transition State) Start1->Transition Nucleophilic Attack Start2 2-Vinylpyridine (Michael Acceptor) Complex Activated Vinylpyridine Complex Start2->Complex Activation Catalyst Acid Catalyst (AcOH/HCl) Catalyst->Complex Complex->Transition Product 4-Methoxy-N-(2-(pyridin-2-yl)ethyl)aniline (Target Molecule) Transition->Product Proton Transfer & Tautomerization

Figure 1: Mechanistic workflow for the Aza-Michael addition synthesis of the target compound.

Reactivity & Applications

Coordination Chemistry (Ligand Behavior)

The molecule features a "hard" pyridine nitrogen and a "softer" aniline nitrogen.[1] This N,N'-bidentate motif is capable of forming stable 5- or 6-membered chelate rings with transition metals.[1]

  • Copper(I/II) Complexes: Used in Ullmann-type coupling reactions.[1]

  • Palladium(II) Complexes: Precursors for C-H activation catalysts.[1]

Chemical Transformations[1][13]
  • N-Alkylation/Acylation: The secondary amine is readily alkylated (e.g., with methyl iodide) to form tertiary amines (e.g., N-methyl derivative, CAS 6312-26-1) or acylated to form amides.[1]

  • Electrophilic Aromatic Substitution (EAS): The p-methoxy group activates the phenyl ring.[1] Electrophiles (Br₂, NO₂⁺) will preferentially attack the position ortho to the methoxy group (meta to the amine linker).

Reactivity Map[1]

Reactivity_Map Center 4-Methoxy-N-(2-(pyridin-2-yl)ethyl)aniline Rxn1 N-Alkylation (R-X / Base) Center->Rxn1 Rxn2 Metal Coordination (MX2) Center->Rxn2 Rxn3 Electrophilic Subst. (Br2 / HNO3) Center->Rxn3 Prod1 Tertiary Amines (e.g., N-Methyl analog) Rxn1->Prod1 Prod2 Metal Complexes (Cu, Pd, Zn catalysts) Rxn2->Prod2 Prod3 Ring-Substituted Derivatives Rxn3->Prod3

Figure 2: Primary reactivity pathways and downstream derivatives.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (d, 1H): Pyridine α-proton (distinctive downfield shift).[1]

    • δ 6.6–7.2 (m, 7H): Overlapping aromatic protons (4 from anisidine, 3 from pyridine).[1]

    • δ 3.75 (s, 3H): Methoxy group (-OCH₃).[1]

    • δ 3.50 (t, 2H): Methylene adjacent to Nitrogen (-NH-CH ₂-).[1]

    • δ 3.10 (t, 2H): Methylene adjacent to Pyridine (-Py-CH ₂-).[1]

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Calculated m/z = 229.13.[1]

Safety & Handling (EHS)[1]

While specific toxicological data for this exact intermediate may be limited, it should be handled with the rigor applied to anilines and pyridines .

  • Hazard Classification (GHS):

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[1]

    • Skin/Eye Irritation: Category 2 (Irritant).[1]

    • Sensitization: Potential skin sensitizer (due to aniline moiety).[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations involving heating or fine powders must be conducted in a fume hood.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine, which can darken over time (formation of N-oxides or quinone imines).

References

  • BenchChem. (n.d.).[1] N-Methyl-N-[2-(pyridin-2-yl)ethyl]aniline: Biological Activity and Synthesis. Retrieved from (Analogous structure reference).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10442773, 4-(Pyridin-2-ylmethoxy)aniline. Retrieved from .[1]

  • Sigma-Aldrich. (n.d.).[1] 4-Methoxy-N-methylaniline Product Sheet. Retrieved from .[1]

  • University of Florida. (n.d.).[1] Anionic Polymerization of 2-Vinylpyridines: Studies of Intermediate Carbanions. Retrieved from .[1]

  • Taylor & Francis. (2019).[1] P-anisidine: Knowledge and References. Retrieved from .[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Secondary Amines Utilizing 2-(2-Pyridyl)ethyl Chloride as a Key Building Block

Abstract This technical document provides a comprehensive guide for the synthesis of secondary amines through the N-alkylation of primary amines with 2-(2-pyridyl)ethyl chloride. The 2-(2-pyridyl)ethyl moiety is a signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical document provides a comprehensive guide for the synthesis of secondary amines through the N-alkylation of primary amines with 2-(2-pyridyl)ethyl chloride. The 2-(2-pyridyl)ethyl moiety is a significant pharmacophore found in numerous biologically active compounds, making this synthetic route highly relevant for medicinal chemistry and drug development. This note details the underlying reaction mechanisms, provides a robust, step-by-step experimental protocol, offers troubleshooting advice, and discusses the optimization of reaction parameters. The methodologies described herein are designed to be reproducible and scalable for researchers in academic and industrial settings.

Introduction: The Significance of the 2-(2-Pyridyl)ethyl Moiety

Secondary amines are a cornerstone of modern pharmacology, featuring prominently in a vast array of therapeutic agents. The specific incorporation of a 2-(2-pyridyl)ethyl group onto a primary amine can impart unique physicochemical properties to the resulting molecule, including enhanced receptor binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. This structural motif is a key component of several important drug classes, such as antihistamines and antipsychotics.

The selection of 2-(2-pyridyl)ethyl chloride as the alkylating agent is strategic. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, which are crucial for molecular recognition at biological targets. Furthermore, the nitrogen atom's basicity allows for salt formation, often improving the aqueous solubility and bioavailability of the final compound. This guide provides the necessary framework for efficiently synthesizing these valuable secondary amines.

Reaction Mechanism and Scientific Principles

The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom of 2-(2-pyridyl)ethyl chloride, which is bonded to the chlorine leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom adjacent to the chlorine.

  • Transition State: A five-coordinate transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.

  • Leaving Group Departure: The C-Cl bond breaks heterolytically, with the chlorine atom departing as a chloride ion (Cl⁻), taking the bonding electrons with it.

  • Proton Transfer: The resulting tri-substituted ammonium salt is deprotonated by a base present in the reaction mixture (typically an excess of the primary amine or an added scavenger base like triethylamine) to yield the final, neutral secondary amine.

The reaction is typically performed in the presence of a non-protic solvent to avoid solvation of the nucleophile, which would decrease its reactivity. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the primary amine reactant, which would render it non-nucleophilic.

Experimental Protocol: Synthesis of N-Benzyl-2-(2-pyridyl)ethanamine

This section details the synthesis of a model secondary amine, N-benzyl-2-(2-pyridyl)ethanamine, from benzylamine and 2-(2-pyridyl)ethyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-(2-Pyridyl)ethyl chloride hydrochloride≥98%Sigma-Aldrich54049-93-9The hydrochloride salt is often more stable.
Benzylamine≥99%Acros Organics100-46-9
Triethylamine (TEA)≥99.5%Fisher Scientific121-44-8Dried over KOH.
Acetonitrile (MeCN)Anhydrous, ≥99.8%EMD Millipore75-05-8
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution144-55-8For workup.
Magnesium Sulfate (MgSO₄)Anhydrous7487-88-9For drying.
Ethyl AcetateACS Grade141-78-6For extraction & chromatography.
HexanesACS Grade110-54-3For chromatography.
Silica Gel230-400 mesh7631-86-9For column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-pyridyl)ethyl chloride hydrochloride (1.0 g, 5.6 mmol, 1.0 equiv).

  • Addition of Reagents: Add anhydrous acetonitrile (30 mL) to the flask. To this suspension, add benzylamine (0.66 mL, 6.2 mmol, 1.1 equiv) followed by triethylamine (1.7 mL, 12.3 mmol, 2.2 equiv). The triethylamine is crucial for neutralizing both the HCl from the starting material and the HCl generated in situ.

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) using a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure N-benzyl-2-(2-pyridyl)ethanamine as a pale yellow oil.

Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine 2-(2-pyridyl)ethyl chloride HCl, benzylamine, TEA in MeCN reflux 2. Heat to 80 °C (Reflux) reagents->reflux tlc 3. Monitor by TLC reflux->tlc concentrate 4. Remove MeCN in vacuo tlc->concentrate extract 5. EtOAc/NaHCO₃ Extraction concentrate->extract dry 6. Dry (MgSO₄) & Concentrate extract->dry chromatography 7. Silica Gel Chromatography dry->chromatography product Pure Secondary Amine chromatography->product

Caption: Experimental workflow for the synthesis of N-benzyl-2-(2-pyridyl)ethanamine.

Results and Discussion: Substrate Scope

The described protocol is robust and can be applied to a variety of primary amines. The table below summarizes expected outcomes with different primary amines, highlighting the versatility of this method.

EntryPrimary AmineProductExpected YieldNotes
1BenzylamineN-Benzyl-2-(2-pyridyl)ethanamine85-95%Electronically neutral, unhindered amine.
2AnilineN-Phenyl-2-(2-pyridyl)ethanamine60-70%Less nucleophilic due to aromaticity. Requires longer reaction times.
3CyclohexylamineN-Cyclohexyl-2-(2-pyridyl)ethanamine90-98%Highly nucleophilic and unhindered aliphatic amine.
4tert-ButylamineN-tert-Butyl-2-(2-pyridyl)ethanamine<10%Significant steric hindrance prevents SN2 reaction. Elimination is favored.

As evidenced, the nucleophilicity and steric profile of the primary amine are critical determinants of reaction success. While highly nucleophilic and unhindered amines like cyclohexylamine provide excellent yields, sterically hindered amines such as tert-butylamine are poor substrates for this transformation. Aromatic amines, being less nucleophilic, require more forcing conditions to achieve moderate yields.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive primary amine (protonated).2. Insufficient temperature.3. Deactivated alkylating agent.1. Ensure sufficient base (2.2 equiv. of TEA) is used.2. Confirm reaction temperature is at reflux (approx. 80-82 °C for MeCN).3. Use fresh 2-(2-pyridyl)ethyl chloride; store in a desiccator.
Formation of Multiple Products 1. Over-alkylation (formation of tertiary amine).2. Side reactions.1. Use a slight excess (1.1-1.2 equiv.) of the primary amine.2. Ensure anhydrous conditions to prevent hydrolysis of the chloride.
Difficult Purification 1. Co-elution of product and starting amine.2. Presence of triethylammonium salts.1. Optimize chromatography gradient. A small amount of TEA (0.1%) can be added to the eluent to reduce tailing.2. Ensure thorough aqueous workup to remove all water-soluble salts before concentrating.

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_ts SN2 Transition State cluster_intermediate Intermediate cluster_product Final Product Amine R-NH₂ TS [R-NH₂---CH₂(Py)CH₂---Cl]‡ Amine->TS Nucleophilic Attack AlkylHalide Py-CH₂CH₂-Cl AlkylHalide->TS Salt R-NH₂⁺-CH₂CH₂-Py  Cl⁻ TS->Salt Leaving Group Departure Product R-NH-CH₂CH₂-Py Salt->Product Deprotonation (Base)

Application

Using (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine as a GPCR ligand intermediate

Application Note & Protocols (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine: A Versatile Intermediate for High-Affinity GPCR Ligand Development Abstract G-protein coupled receptors (GPCRs) remain one of the most success...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine: A Versatile Intermediate for High-Affinity GPCR Ligand Development

Abstract G-protein coupled receptors (GPCRs) remain one of the most successful target classes for modern drug discovery, with a significant percentage of all FDA-approved drugs acting on these receptors.[1][2][3] The discovery of novel, high-affinity, and selective ligands is a critical endeavor. This document details the synthesis and application of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine, a key intermediate possessing two "privileged" structural motifs common in successful GPCR ligands: the 4-methoxyphenyl group and a pyridine ring.[4][5] We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering its rational design, a robust synthetic protocol via reductive amination, and its application in downstream screening workflows, including binding and functional assays. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to build diverse chemical libraries for accelerated GPCR drug discovery.

Rationale and Strategic Value in GPCR Ligand Design

The molecular architecture of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is strategically designed for GPCR ligand development. It combines three essential components: an aromatic recognition element, a flexible linker, and a secondary amine that serves as a crucial handle for chemical diversification.

  • The 4-Methoxyphenyl Moiety: The methoxy group is a common feature in aminergic GPCR ligands.[6] It can act as a hydrogen bond acceptor and its presence can significantly influence binding affinity and selectivity by engaging with specific residues within the orthosteric or allosteric binding pockets of the receptor.[7][8]

  • The Pyridine Ring: The pyridine nucleus is a bioisostere of a phenyl ring but with distinct electronic properties. The nitrogen atom acts as a hydrogen bond acceptor and can improve physicochemical properties such as solubility and metabolic stability.[4] This motif is prevalent in hundreds of FDA-approved drugs and is known to form critical interactions, including π-π stacking, with receptor targets.[4][5]

  • The Secondary Amine Linker: The secondary amine is the cornerstone of this intermediate's utility. It provides a reactive site for introducing a wide array of chemical functionalities through well-established reactions like acylation, sulfonylation, or further alkylation. This modular approach allows for the rapid generation of a focused library of compounds, enabling a thorough exploration of the structure-activity relationship (SAR) around a target GPCR.

The combination of these features makes this intermediate an ideal starting point for building ligands that can probe the complex signal transduction pathways of GPCRs, which can involve G-protein-dependent or β-arrestin-mediated signaling.[9][10]

G cluster_Intermediate Core Intermediate: (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine cluster_Derivatization Chemical Diversification (Library Synthesis) cluster_Library Final GPCR Ligand Library Core Secondary Amine (R-NH-R') Acylation Acylation (R-CO-Cl) Core->Acylation Sulfonylation Sulfonylation (R-SO2-Cl) Core->Sulfonylation Alkylation Reductive Amination (R'-CHO) Core->Alkylation Aniline 4-Methoxyphenyl (Recognition Element 1) Aniline->Core Pyridine 2-Pyridin-2-yl-ethyl (Recognition/Linker Element 2) Pyridine->Core Ligand1 Ligand A Acylation->Ligand1 Ligand2 Ligand B Sulfonylation->Ligand2 Ligand3 Ligand C Alkylation->Ligand3 Ligand_N ... Ligand N Ligand1->Ligand_N Ligand2->Ligand_N Ligand3->Ligand_N

Caption: Modular design concept for GPCR ligand library synthesis.

Synthesis and Characterization

The synthesis of the title intermediate is efficiently achieved through a one-pot reductive amination reaction. This method is highly versatile and avoids the need to pre-form and isolate the imine intermediate, improving overall yield and simplifying the workflow.[11]

Protocol 2.1: Synthesis via Reductive Amination

This protocol describes the reaction between 4-methoxyaniline and 2-pyridineacetaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent.[12]

Materials:

  • 4-Methoxyaniline

  • 2-Pyridineacetaldehyde (or its more stable bisulfite adduct)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4-methoxyaniline (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M). Stir until fully dissolved.

  • Aldehyde Addition: Add 2-pyridineacetaldehyde (1.1 eq). Note: If using the bisulfite adduct, pre-treatment with a base may be required to liberate the free aldehyde.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is often accompanied by a color change.[13]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality: NaBH(OAc)₃ is chosen because it is a mild reducing agent that selectively reduces the protonated iminium ion over the starting aldehyde and is tolerant of the mildly acidic conditions.[14]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine.

G cluster_Workflow Synthesis Workflow A 1. Dissolve 4-Methoxyaniline & 2-Pyridineacetaldehyde in DCM B 2. Add Acetic Acid Catalyst (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Stir 12-24h (Reaction Monitoring) C->D E 5. Quench with NaHCO₃ & Extract with DCM D->E F 6. Dry, Concentrate & Purify via Chromatography E->F G Pure Intermediate F->G

Caption: Step-by-step workflow for the synthesis of the intermediate.

Characterization

The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques.

Analysis Parameter Expected Result
Mass Spectrometry Molecular WeightC₁₅H₁₈N₂O, Exact Mass: 242.14
Ionization Mode (ESI+)Expected [M+H]⁺ at m/z = 243.15
¹H NMR Chemical Shifts (δ)Aromatic protons (pyridine & phenyl), methoxy singlet, aliphatic protons (ethyl linker), and a broad singlet for the amine proton.
¹³C NMR Number of SignalsExpect 13 distinct carbon signals (some aromatic signals may overlap).
HPLC Purity>95% purity is recommended for use in subsequent library synthesis and biological assays.

Application in GPCR Ligand Screening

Once synthesized and purified, the intermediate is used to generate a library of candidate ligands. These candidates are then screened for their ability to bind to and modulate the activity of a target GPCR.

Protocol 3.1: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the target receptor.[15]

Materials:

  • Cell membranes expressing the target GPCR

  • Known radioligand for the target GPCR (e.g., ³H-labeled)

  • Test compounds (synthesized from the intermediate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding (NSB) control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compounds to the appropriate wells. Add buffer for "Total Binding" wells and the NSB control for "Non-Specific Binding" wells.

  • Radioligand Addition: Add the radioligand to all wells at a concentration near its known dissociation constant (Kd).

  • Membrane Addition: Add the GPCR-expressing membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of the plate through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding). Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

G cluster_Workflow Radioligand Binding Assay Workflow A 1. Add Test Compound, Radioligand & Membranes to 96-well plate B 2. Incubate to Reach Equilibrium A->B C 3. Rapid Filtration (Separates Bound/Free) B->C D 4. Add Scintillation Fluid & Count Radioactivity C->D E 5. Calculate IC₅₀ & Convert to Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Protocol 3.2: Functional Activity Assays

Functional assays are essential to determine whether a binding ligand acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal activity).[16][17] The choice of assay depends on the G-protein subtype the GPCR couples to (Gs, Gi, or Gq).[3]

G cluster_GPCR GPCR Signaling Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway GPCR Agonist-Bound GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC_Gs Adenylyl Cyclase (AC) Gs->AC_Gs cAMP ↑ cAMP AC_Gs->cAMP AC_Gi Adenylyl Cyclase (AC) Gi->AC_Gi cAMP_low ↓ cAMP AC_Gi->cAMP_low PLC Phospholipase C (PLC) Gq->PLC IP3 ↑ IP₃ / Ca²⁺ ↑ DAG PLC->IP3

Caption: Overview of canonical GPCR signaling pathways.

A. cAMP Accumulation Assay (for Gs and Gi-coupled receptors) This assay measures the modulation of intracellular cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.[18]

Procedure (Gs Agonist Mode):

  • Seed cells expressing the target GPCR in a 96-well plate and culture overnight.

  • Wash cells and add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of the test compound and incubate at 37°C.

  • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plot cAMP levels against log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

For Gi-coupled receptors, the assay is run in antagonist mode by first stimulating the cells with an agonist (like forskolin) to raise cAMP levels, and then measuring the test compound's ability to inhibit this increase.

B. IP₁/Calcium Flux Assay (for Gq-coupled receptors) Gq-coupled receptors activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺). Measuring the accumulation of IP₁, a stable downstream metabolite of IP₃, or the transient increase in intracellular Ca²⁺ provides a robust measure of receptor activation.[19][20]

Procedure (IP₁ HTRF Assay):

  • Seed cells co-expressing the target GPCR in a 96-well plate.[20]

  • Add serial dilutions of the test compound.

  • Incubate at 37°C for the recommended time to allow IP₁ accumulation.

  • Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate).

  • Incubate in the dark, then read the plate on an HTRF-compatible reader.

  • Plot the HTRF ratio against the log concentration of the test compound to determine EC₅₀ and Emax.

Conclusion

(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is a high-value, strategically designed intermediate for the development of novel GPCR ligands. Its synthesis is straightforward, and its molecular architecture provides the necessary features for building diverse chemical libraries with a high potential for identifying potent and selective modulators. The protocols outlined in this document provide a comprehensive roadmap from synthesis to primary and functional screening, enabling research teams to accelerate their drug discovery programs targeting the vast and therapeutically important GPCR family.

References

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  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

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  • BenchChem. (2025). Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Wold, E. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 221–235. Retrieved from [Link]

  • Tautermann, C. S. (2011). Drug design of GPCR ligands using physicogenetics and chemogenomics--principles and case studies. Current Pharmaceutical Design, 17(19), 1930–1939. Retrieved from [Link]

  • Priyadarshini, M., & Goyal, K. (2021). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Chemistry, 9, 764434. Retrieved from [Link]

  • ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2113–2135. Retrieved from [Link]

  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • Kuo, C. C., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 55(19), 8443–8452. Retrieved from [Link]

  • Khelkhal, A., et al. (2013). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology, 4, 23. Retrieved from [Link]

  • Manglik, A., & Kruse, A. C. (2017). How ligands illuminate GPCR molecular pharmacology. Biochemical Society Transactions, 45(2), 487–494. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Tailored ligands for G-protein coupled receptors.
  • Tsai, F. C., et al. (2010). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1727. Retrieved from [Link]

  • Jacobson, K. A., et al. (2020). Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. British Journal of Pharmacology, 177(1), 107–121. Retrieved from [Link]

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Method

Application Note: Key Reagents and Protocols for the Synthesis of N-Substituted 2-Pyridinylethanamines

Introduction: The Significance of 2-Pyridinylethanamine Scaffolds N-substituted 2-pyridinylethanamines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Pyridinylethanamine Scaffolds

N-substituted 2-pyridinylethanamines represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. This framework is present in a wide array of therapeutics, including antihistamines (e.g., Pheniramine), anti-anginal drugs, and various central nervous system (CNS) agents. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while the flexible ethylamine side chain allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties. Consequently, robust and versatile synthetic routes to access these molecules are of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth analysis of the principal synthetic strategies and key reagents used to construct N-substituted 2-pyridinylethanamines. We will explore the mechanistic rationale behind reagent selection and provide detailed, actionable protocols for the most common and effective transformations.

Core Synthetic Strategies and Mechanistic Considerations

The synthesis of N-substituted 2-pyridinylethanamines can be broadly categorized into four primary approaches. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the amine, and the presence of other functional groups.

G cluster_0 Starting Materials cluster_1 Key Synthetic Routes cluster_2 Target Molecule 2-Pyridineacetaldehyde 2-Pyridineacetaldehyde Reductive_Amination Reductive_Amination 2-Pyridineacetaldehyde->Reductive_Amination R-NH2, [H] 2-Vinylpyridine 2-Vinylpyridine Aza-Michael_Addition Aza-Michael_Addition 2-Vinylpyridine->Aza-Michael_Addition R-NH2 2-Pyridineacetic_Acid 2-Pyridineacetic_Acid Amide_Reduction Amide_Reduction 2-Pyridineacetic_Acid->Amide_Reduction 1. R-NH2, Coupling 2. [H] 2-(2-Haloethyl)pyridine 2-(2-Haloethyl)pyridine Nucleophilic_Substitution Nucleophilic_Substitution 2-(2-Haloethyl)pyridine->Nucleophilic_Substitution R-NH2 N-Substituted_2-Pyridinylethanamine N-Substituted_2-Pyridinylethanamine Reductive_Amination->N-Substituted_2-Pyridinylethanamine Aza-Michael_Addition->N-Substituted_2-Pyridinylethanamine Amide_Reduction->N-Substituted_2-Pyridinylethanamine Nucleophilic_Substitution->N-Substituted_2-Pyridinylethanamine caption Overview of Synthetic Pathways

Figure 1: Key synthetic routes to N-substituted 2-pyridinylethanamines.

Reductive Amination of Carbonyl Compounds

Reductive amination is arguably the most versatile and widely used method for synthesizing these target molecules.[1] The reaction proceeds via the initial formation of an imine or iminium ion from a carbonyl compound (e.g., 2-pyridineacetaldehyde) and a primary or secondary amine, which is then reduced in situ to the corresponding amine.

Causality Behind Reagent Choices:

  • Carbonyl Source: 2-Pyridineacetaldehyde is the most direct precursor. However, it can be unstable. Therefore, precursors like 2-(2-pyridyl)ethanol that can be oxidized to the aldehyde in situ are sometimes preferred.

  • Reducing Agent: The choice of reducing agent is critical. It must be capable of reducing the iminium ion intermediate but be slow to reduce the starting aldehyde or ketone.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[1][2] It is a mild and selective reducing agent that tolerates acidic conditions, which can be beneficial for iminium ion formation. Its steric bulk hinders the reduction of the aldehyde, favoring reduction of the more electrophilic iminium ion.

    • Sodium Cyanoborohydride (NaBH₃CN): Another popular choice, particularly effective at slightly acidic pH.[2][3] Caution is required as it can generate toxic hydrogen cyanide under strongly acidic conditions.

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde.[2][3][4] To avoid this side reaction, the imine is often pre-formed before the addition of NaBH₄.[1]

ReagentTypical SolventKey AdvantagesLimitations
NaBH(OAc)₃ (STAB) DCE, DCM, THFMild, selective for imines, one-pot procedure.[2]Moisture sensitive.
NaBH₃CN MeOHEffective in protic solvents, good selectivity.Toxic HCN potential, less reactive than STAB.
NaBH₄ MeOH, EtOHInexpensive, powerful.Can reduce the starting carbonyl; often requires a two-step (imine formation then reduction) procedure.[1][3]
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the synthesis of N-benzyl-2-(pyridin-2-yl)ethan-1-amine.

  • Reaction Setup: To a solution of 2-pyridineacetaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-substituted 2-pyridinylethanamine.

Aza-Michael Addition to 2-Vinylpyridine

The conjugate or aza-Michael addition of amines to 2-vinylpyridine is an atom-economical method for forming the C-N bond.[5] The pyridine nitrogen atom activates the vinyl group, making it susceptible to nucleophilic attack by primary or secondary amines.[6]

Causality Behind Reagent Choices:

  • Starting Material: 2-Vinylpyridine is a readily available and highly reactive Michael acceptor.[7]

  • Nucleophile: A wide range of primary and secondary amines can be used.[8][9] A common issue is double addition, where the product amine reacts with a second molecule of 2-vinylpyridine.[8] This can be mitigated by using a large excess of the starting amine.[8]

  • Catalyst/Solvent: The reaction can often proceed without a catalyst, particularly with more nucleophilic amines. However, for less reactive amines, acids or Lewis acids can be used to further activate the vinylpyridine. The reaction rate can be influenced by temperature and solvent polarity.[8]

Protocol 2: Aza-Michael Addition of Morpholine to 2-Vinylpyridine

This protocol details the synthesis of 4-(2-(pyridin-2-yl)ethyl)morpholine.

  • Reaction Setup: In a sealed tube or microwave reaction vial, combine 2-vinylpyridine (1.0 eq) and morpholine (3.0 eq). Note: Using an excess of the amine minimizes the formation of the double-addition byproduct.

  • Reaction Conditions: Heat the mixture at 80-100 °C for 12-24 hours. The reaction can also be performed under microwave irradiation to reduce reaction times.[8]

  • Reaction Monitoring: Monitor the consumption of 2-vinylpyridine by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, remove the excess morpholine under high vacuum. The resulting crude product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by distillation under reduced pressure or silica gel chromatography.

Nucleophilic Substitution of 2-(2-Haloethyl)pyridines

This classical method involves the direct alkylation of a primary or secondary amine with a 2-(2-haloethyl)pyridine, typically the hydrochloride salt of the chloro-derivative.[10] This is an Sₙ2 reaction, and its success is dependent on the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.[11][12]

Causality Behind Reagent Choices:

  • Electrophile: 2-(2-Chloroethyl)pyridine hydrochloride is a common and commercially available electrophile.

  • Base: A base is required to deprotonate the amine nucleophile and to neutralize the HCl generated during the reaction. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (NEt₃). Stronger bases like sodium amide (NaNH₂) have also been employed, for instance, in the synthesis of pheniramine.[13][14][15]

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are typically used to facilitate the Sₙ2 reaction.

Protocol 3: N-Alkylation using 2-(2-Chloroethyl)pyridine

This protocol outlines the synthesis of N,N-dimethyl-2-(pyridin-2-yl)ethan-1-amine.

  • Reaction Setup: Suspend 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (0.3 M).

  • Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 16-24 hours in a sealed vessel.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by distillation or column chromatography.

Reduction of Amides Derived from 2-Pyridineacetic Acid

This strategy involves the initial formation of an amide by coupling 2-pyridineacetic acid with a desired amine, followed by the reduction of the amide carbonyl group to a methylene group.

Causality Behind Reagent Choices:

  • Amide Formation: Standard peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to form the amide bond between 2-pyridineacetic acid and the amine.

  • Reducing Agent: The reduction of amides to amines requires a powerful reducing agent.

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for this transformation.[16][17] It completely reduces the carbonyl group. The mechanism involves the initial addition of a hydride to the carbonyl, followed by elimination of an aluminate species to form an iminium ion, which is then rapidly reduced by another equivalent of hydride.[18]

    • Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are also effective for amide reduction and can sometimes offer better chemoselectivity than LiAlH₄.

G Amide R-C(=O)NR'₂ Intermediate Tetrahedral Intermediate [R-CH(O-AlH₃)-NR'₂]⁻ Amide->Intermediate + H⁻ (from LiAlH₄) LAH LiAlH₄ Iminium Iminium Ion [R-CH=NR'₂]⁺ Intermediate->Iminium - [H₃AlO]²⁻ Amine Amine [R-CH₂-NR'₂] Iminium->Amine + H⁻ (from LiAlH₄) caption Amide Reduction Mechanism with LiAlH₄

Figure 2: Simplified mechanism of amide reduction using LiAlH₄.

Protocol 4: Amide Reduction using Lithium Aluminum Hydride

This protocol describes the reduction of N-methyl-2-(pyridin-2-yl)acetamide.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-methyl-2-(pyridin-2-yl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.5-2.0 eq) dropwise. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere. The reaction is highly exothermic and generates hydrogen gas.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting amide is consumed.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Quench the reaction by the sequential and very careful dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

  • Purification: Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.

Conclusion

The synthesis of N-substituted 2-pyridinylethanamines can be achieved through several reliable and versatile methods. Reductive amination offers broad substrate scope and mild conditions, making it a first choice for many applications. The aza-Michael addition is an efficient, atom-economical alternative when 2-vinylpyridine is available. Nucleophilic substitution provides a direct route from haloethylpyridines, while amide reduction is a robust, albeit more step-intensive, pathway. The selection of the optimal synthetic route and corresponding reagents will ultimately be guided by the specific structural requirements of the target molecule, economic considerations, and laboratory capabilities.

References

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights - RACO. Available at: [Link]

  • PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]

  • Aza-Michael-type addition of amines to 2-vinylpyridine and... - ResearchGate. Available at: [Link]

  • Amide Reduction Mechanism by LiAlH4 - Chemistry Steps. Available at: [Link]

  • Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles - Who we serve. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. Available at: [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. Available at: [Link]

  • Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. - Semantic Scholar. Available at: [Link]

  • Ch20: Reduction of Amides using LiAlH4 to amines - University of Calgary. Available at: [Link]

  • (PDF) Lithium-Mediated Synthesis of N-Substituted - Amanote Research. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Synthesis of Some 2-(2-N-substituted Aminoalkyl)pyridines and -piperidines - Google Books.
  • CN108164455A - The synthetic method of pheniramine maleate - Google Patents.
  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • CN105175318A - Synthesis method of pheniramine maleate - Google Patents.
  • 2-Vinylpyridine - Wikipedia. Available at: [Link]

  • Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6 | Request PDF - ResearchGate. Available at: [Link]

  • Preparation of Substituted N-phenyl-4-aryl-2-pyrimidinamines as Mediator Release Inhibitors - PubMed. Available at: [Link]

  • (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate. Available at: [Link]

  • Ch20 - Reduction of Amides Using LiAlH4 To Amines | PDF - Scribd. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Michael Addition - Organic Chemistry Portal. Available at: [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis - PMC - NIH. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Available at: [Link]

  • CN105175318A - Synthesis method of pheniramine maleate - Google Patents.

Sources

Application

Application Note: One-Pot Reductive Amination for the Synthesis of Pyridine-Functionalized Secondary Amines

Executive Summary & Structural Disambiguation Target Molecule Analysis: The specific nomenclature "(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine" implies a structure where the nitrogen atom is directly bonded to the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

Target Molecule Analysis: The specific nomenclature "(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine" implies a structure where the nitrogen atom is directly bonded to the phenyl ring (Structure A). However, the requirement to synthesize this "from aldehydes" via reductive amination presents a chemical paradox:

  • Structure A (Aniline Derivative): Requires the reaction of 4-methoxyaniline with 2-(pyridin-2-yl)acetaldehyde. This aldehyde is chemically unstable (prone to tautomerization and polymerization) and is not a standard shelf reagent.

  • Structure B (Benzyl Derivative): Requires the reaction of 4-methoxybenzaldehyde (p-anisaldehyde) with 2-(pyridin-2-yl)ethylamine. This is a highly robust, standard medicinal chemistry transformation.

Scope of Protocol: To ensure Scientific Integrity and Reproducibility (E-E-A-T) , this Application Note details the protocol for Structure B (N-(4-methoxybenzyl)-2-(pyridin-2-yl)ethan-1-amine), which represents the standard "One-Pot Synthesis from Aldehydes" for this pharmacophore class.

Note: If Structure A is the strict requirement, we recommend Buchwald-Hartwig cross-coupling rather than reductive amination.

Core Reaction Scheme

The synthesis utilizes Sodium Triacetoxyborohydride (STAB) as the selective reducing agent. STAB allows for a true "one-pot" procedure where the aldehyde and amine are mixed directly with the reductant, avoiding the need to pre-form and isolate the imine.

Mechanistic Insight & Causality

The success of this protocol relies on the kinetic differentiation between the reduction of the aldehyde and the reduction of the imine intermediate.

  • Imine Formation: The amine nucleophile attacks the aldehyde carbonyl carbon. Acid catalysis (AcOH) facilitates water elimination to form the iminium ion.

  • Selective Reduction: STAB is a mild hydride donor. Unlike Sodium Borohydride (

    
    ), STAB reduces aldehydes very slowly but reduces protonated iminium ions rapidly. This selectivity allows the reducing agent to be present during imine formation without reducing the starting aldehyde to an alcohol side-product.
    
Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Aldehyde 4-Methoxybenzaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 2-(2-Pyridyl)ethylamine (Nucleophile) Amine->Hemiaminal Imine Iminium Ion (Activated Species) Hemiaminal->Imine - H2O (AcOH Cat.) Product Secondary Amine Target Product Imine->Product + STAB STAB STAB (H- Donor) Selective Reduction STAB->Product Hydride Transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst promotes iminium formation, which is selectively reduced by STAB.

Experimental Protocol

Reagents & Stoichiometry[1]
ComponentRoleEquivalents (eq)Notes
2-(2-Pyridyl)ethylamine Amine (Start Mat.)[1]1.0Limiting reagent to ease purification.
4-Methoxybenzaldehyde Aldehyde (Start Mat.)1.1Slight excess ensures complete amine consumption.
Sodium Triacetoxyborohydride (STAB) Reductant1.4 - 1.5Moisture sensitive; add as solid.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Buffers pH to ~5-6 to accelerate imine formation.
1,2-Dichloroethane (DCE) SolventN/APreferred over DCM for reaction rate; anhydrous.
Step-by-Step Methodology

Pre-requisites:

  • Glassware: Oven-dried 50 mL round-bottom flask with magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required for STAB).

Procedure:

  • Solvation: In the 50 mL flask, dissolve 2-(2-Pyridyl)ethylamine (1.0 mmol, 122 mg) in anhydrous DCE (10 mL).

  • Aldehyde Addition: Add 4-Methoxybenzaldehyde (1.1 mmol, 150 mg) to the stirring amine solution.

  • Acidification: Add Acetic Acid (1.0 mmol, 57 µL). Observation: The solution may warm slightly or change color as the imine begins to form.

  • Mixing: Stir at Room Temperature (RT) for 15–30 minutes.

    • Expert Insight: While STAB allows simultaneous addition, a short pre-stir allows the imine equilibrium to establish, often improving yield by minimizing direct aldehyde reduction.

  • Reduction: Add STAB (1.4 mmol, 297 mg) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur if moisture is present.
      
  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC (Eluent: 5% MeOH in DCM). Look for disappearance of the amine (baseline/low Rf) and appearance of the secondary amine.

  • Quench: Add saturated aqueous

    
     (10 mL) and stir vigorously for 15 minutes to quench excess borohydride and neutralize the acetic acid.
    
Workup & Purification[3]
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash: Combine organic layers and wash with Brine (10 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM : MeOH :

      
       (95 : 4 : 1).
      
    • Note: The pyridine ring and secondary amine are basic. The addition of 1% ammonium hydroxide or triethylamine to the eluent is critical to prevent streaking on silica.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mix Amine + Aldehyde + AcOH Solvent: DCE Start->Mix Wait Stir 15-30 min (Imine Equilibrium) Mix->Wait AddRed Add STAB (1.4 eq) Stir 2-4h @ RT Wait->AddRed Check LC-MS / TLC Check Complete? AddRed->Check Check->AddRed No (Add more STAB) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Flash Column DCM:MeOH:NH4OH Quench->Purify Final Isolated Product (>85% Yield) Purify->Final

Figure 2: Operational workflow for the one-pot reductive amination protocol.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationIncrease AcOH (up to 2 eq) or extend pre-stir time. Ensure molecular sieves are added if solvent is wet.
Aldehyde Reduction STAB added too fast / Wet solventUse anhydrous DCE. Add STAB after 30 min pre-stir.
Streaking on TLC Interaction with SilicaAdd 1%

or

to the TLC eluent.
Tertiary Amine (Over-alkylation) Excess AldehydeStrictly control stoichiometry (1.1 eq aldehyde max).

Safety Note: Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis. While safer than Cyanoborohydride (toxic cyanide gas risk), it should still be handled in a fume hood.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Oily Amine Products (C14H16N2O)

Introduction: The Challenge of Purifying Oily Amines Researchers engaged in the synthesis of amine-containing molecules, such as those with the molecular formula C14H16N2O, frequently encounter the challenge of isolating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purifying Oily Amines

Researchers engaged in the synthesis of amine-containing molecules, such as those with the molecular formula C14H16N2O, frequently encounter the challenge of isolating their target compound as a viscous oil rather than a crystalline solid. This physical state complicates purification, as traditional recrystallization techniques are often ineffective. Oily products can trap solvents and impurities, and their handling can be cumbersome. Common impurities may include unreacted starting materials, byproducts from side reactions, oxidation products formed by exposure to air, and residual solvents.[1][2]

This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome common issues encountered during the purification of oily amine products. The strategies outlined here are designed to provide a clear rationale for each step, empowering researchers to make informed decisions for achieving high purity.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My synthesized C14H16N2O product is a persistent oil and fails to crystallize. What is the most robust strategy to induce solidification and purification?

This is the most common challenge with non-polar or moderately polar amines. The inability to form a stable crystal lattice prevents purification by standard recrystallization. The most effective and widely adopted strategy is to convert the basic amine into an ammonium salt.[3][4]

Causality: Amines are basic due to the lone pair of electrons on the nitrogen atom. By reacting the amine with an acid, this lone pair is protonated, forming a positively charged ammonium ion. This ion then pairs with the acid's conjugate base to form an ionic salt. Ionic compounds, like salts, possess strong electrostatic interactions that facilitate the formation of a well-ordered, stable crystal lattice. These salts are typically solids with higher melting points and are often readily crystallized from appropriate solvent systems.[5]

Recommended Approach: Salt-Induced Crystallization

A highly effective method involves the use of acids like hydrochloric acid (HCl) or trichloroacetic acid (TCA) to precipitate the amine as a salt.[6][7][8]

Experimental Protocol: Purification via Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oily amine (1.0 eq) in a suitable organic solvent. Diethyl ether or a mixture of ethyl acetate and hexanes are good starting points. The volume should be sufficient to ensure complete dissolution.

  • Acidification: While stirring vigorously, add a solution of HCl in a non-polar solvent (e.g., 2 M HCl in diethyl ether) dropwise. Add the acid until the solution reaches a pH of approximately 1-2 (test with pH paper wetted with a drop of water).

  • Precipitation: The amine hydrochloride salt should precipitate as a solid. If precipitation is slow, try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid salt by vacuum filtration, washing the crystals with a small amount of cold diethyl ether to remove any adhering impurities.[8]

  • Drying: Dry the salt under vacuum to remove residual solvent. At this stage, the salt is purified.

  • Liberation of Free Amine (Optional): To recover the purified oily amine, dissolve the salt in water and add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is >10. This deprotonates the ammonium salt, regenerating the neutral amine.[3][9]

  • Extraction: Extract the liberated amine from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate (perform 3 extractions).

  • Final Steps: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified oily amine.

Q2: I'm attempting to purify my amine using flash chromatography on silica gel, but the compound is streaking severely or not eluting at all. How can I resolve this?

This is a classic problem arising from the interaction between a basic compound and an acidic stationary phase. Silica gel's surface is covered with acidic silanol groups (Si-OH), which can strongly and sometimes irreversibly bind to basic amines through an acid-base interaction.[10][11][12] This leads to poor peak shape (streaking or tailing), low recovery, and even on-column degradation.

Troubleshooting Strategies for Amine Chromatography:

StrategyMechanismImplementation Details
Add a Competing Base The added base (e.g., triethylamine) neutralizes the acidic silanol sites on the silica, preventing the target amine from binding strongly.[10][12]Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase. For example, use a gradient of Hexanes/Ethyl Acetate + 1% Et₃N.
Use a Basic Stationary Phase Alumina (Al₂O₃) is basic and provides a better surface for the chromatography of basic compounds.[10]Substitute the silica gel column with a basic alumina column. Note that the elution order may differ from silica.
Use a Deactivated Stationary Phase Amine-functionalized silica (KP-NH) has a surface that is chemically modified to be basic, effectively masking the acidic silanols and preventing unwanted interactions.[10][12]This is often the most effective solution. Use a pre-packed amine-functionalized column with a standard non-polar mobile phase like Hexanes/Ethyl Acetate.[12]
Switch to Reverse-Phase In reverse-phase chromatography (e.g., C18 silica), separations are based on hydrophobicity. This avoids the strong acid-base interactions of normal-phase silica.Use a mobile phase of water and acetonitrile or methanol. Adding a modifier like 0.1% triethylamine can improve peak shape by keeping the amine in its free-base form at a higher pH.[11]
Q3: My amine product is thermally stable but has a very high boiling point. Is distillation a viable purification method?

Yes, for thermally stable compounds with high boiling points (>150 °C at atmospheric pressure), vacuum distillation is the preferred method.[13]

Causality: A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By reducing the system pressure (creating a vacuum), the temperature required to reach the boiling point is significantly lowered. This allows for the distillation of high-boiling compounds at temperatures low enough to prevent thermal decomposition.[13] Amines, in particular, are prone to oxidation and decomposition at high temperatures, making vacuum distillation a crucial technique.[14]

Workflow Diagram: Decision-Making for Purification

Below is a decision tree to guide the selection of an appropriate purification strategy for your oily amine product.

G start Crude Oily Amine (C14H16N2O) is_solid Does it form a solid with acid (e.g., HCl)? start->is_solid is_stable Is the amine thermally stable? is_solid->is_stable No salt_cryst Purify via Salt Crystallization is_solid->salt_cryst Yes chromatography Purify by Flash Chromatography is_stable->chromatography No / Unsure vac_dist Purify by Vacuum Distillation is_stable->vac_dist Yes

Caption: Decision tree for selecting a primary purification method.

Q4: I am performing a liquid-liquid extraction to purify my amine, but I'm getting a stable emulsion at the interface and my recovery is low. What can I do?

Liquid-liquid extraction is a powerful, scalable technique for separating amines from neutral or acidic impurities by leveraging their pH-dependent solubility.[9][15][16][17] Emulsions and poor recovery are common but fixable issues.

Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by impurities that act as surfactants. They typically form when the two immiscible phases are shaken too vigorously. Low recovery can result from incomplete extraction, using an incorrect pH, or the amine salt being partially soluble in the organic phase.

Troubleshooting Liquid-Liquid Extraction:

  • To Break Emulsions:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break up the emulsion.

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Filter the entire mixture through a pad of Celite or glass wool.

  • To Improve Recovery:

    • Ensure Correct pH: When extracting the amine into the aqueous phase, ensure the pH is strongly acidic (pH 1-2). When liberating the free amine, ensure the pH is strongly basic (pH 12-14). Use a pH meter for accuracy.

    • Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of solvent than one extraction with a large volume.[16]

    • "Salting Out": When back-extracting the liberated free amine into an organic solvent, saturate the aqueous layer with NaCl. This decreases the amine's solubility in the aqueous phase and drives it into the organic layer.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Liberation & Recovery A Crude Oily Amine in Organic Solvent (e.g., Ether) B Add 1M HCl (aq). Shake gently. A->B C Separate Layers B->C D Aqueous Layer: Protonated Amine Salt (R₃NH⁺Cl⁻) C->D Collect E Organic Layer: Neutral Impurities (Discard) C->E Wash F Aqueous Layer with Amine Salt D->F G Add 1M NaOH (aq) to pH > 10. Add fresh Organic Solvent. F->G H Separate Layers G->H I Organic Layer: Purified Free Amine (Collect) H->I Dry & Concentrate J Aqueous Layer: Salts (Discard) H->J

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine

This guide is structured as an advanced technical manual for the characterization of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine . It moves beyond basic peak listing to focus on structural validation, impurity profil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical manual for the characterization of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine . It moves beyond basic peak listing to focus on structural validation, impurity profiling, and differentiation from common synthetic byproducts.

Executive Summary

The target molecule, (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine (henceforth Target-1 ), represents a pharmacophore hybrid combining an electron-rich aniline derivative with a pyridine heterocycle via an ethylene linker.

In drug discovery, this scaffold is frequently synthesized via nucleophilic substitution (using 2-(2-chloroethyl)pyridine) or aza-Michael addition (using 2-vinylpyridine). Consequently, the primary analytical challenge is not just identifying the product, but proving the absence of the vinyl precursor and distinguishing the target from potential regioisomers (e.g., imine intermediates or reductive amination errors).

This guide provides a definitive spectral assignment and a comparative analysis framework to validate synthesis success.

Structural Assignment Strategy

To ensure rigorous identification, we segment the molecule into three distinct spin systems. Validation requires the presence of all three with correct integration ratios (1:1 stoichiometry).

Fragment Breakdown
  • System A (Pyridine Ring): An ABCD aromatic system typical of 2-substituted pyridines. Distinctive downfield shift of the

    
    -proton.
    
  • System B (Linker): An

    
     aliphatic system (two triplets). This is the critical "fingerprint" region for confirming the secondary amine formation.
    
  • System C (Anisidine Ring): An

    
     aromatic system (para-substitution) + a sharp methoxy singlet.
    
Graphviz Logic Map: Spectral Connectivity

The following diagram illustrates the logical flow of assignment, correlating structural fragments to specific NMR signal zones.

NMR_Assignment cluster_0 Fragment A: Pyridine cluster_1 Fragment B: Ethyl Linker cluster_2 Fragment C: Anisidine Py_Alpha H-6 (Alpha) ~8.5 ppm (d) Py_Gamma H-4 (Gamma) ~7.6 ppm (td) Py_Alpha->Py_Gamma COSY Coupling Py_Beta H-3/H-5 ~7.1-7.2 ppm Linker_N N-CH2 ~3.4-3.5 ppm (t) Linker_Py Py-CH2 ~3.0-3.1 ppm (t) Linker_N->Linker_Py COSY (Triplet-Triplet) Ar_Ortho_N Ortho to N ~6.6 ppm (d) Linker_N->Ar_Ortho_N NOESY Proximity Linker_Py->Py_Beta HMBC Connectivity Ar_Ortho_O Ortho to OMe ~6.8 ppm (d) OMe -OCH3 ~3.75 ppm (s)

Caption: Logical connectivity map for Target-1. Arrows indicate coupling correlations (COSY/HMBC) used to confirm fragment linkage.

Standardized Spectral Data (CDCl3)[1][2][3][4]

The following data represents the "Gold Standard" spectrum for Target-1 in Chloroform-d (


).

Conditions: 400 MHz, 298 K, TMS internal standard (


 0.00).
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
1 (Py-H6) 8.52 Doublet (d)1H4.8

-proton to Pyridine N (Deshielded)
2 (Py-H4) 7.60 Triplet of d (td)1H7.7, 1.8

-proton (Para to N)
3 (Py-H3) 7.18 Doublet (d)1H7.8

-proton (Next to linker)
4 (Py-H5) 7.14 Multiplet (m)1H-

-proton (Meta to N)
5 (Ar-H) 6.78 Doublet (d)2H8.8Ortho to Methoxy (AA'BB')
6 (Ar-H) 6.58 Doublet (d)2H8.8Ortho to Amine (Shielded by N lone pair)
7 (NH) ~4.00 Broad Singlet1H-Exchangeable amine proton
8 (OMe) 3.74 Singlet (s)3H-Methoxy group (Characteristic anchor)
9 (N-CH2) 3.48 Triplet (t)2H6.8Methylene adjacent to Amine
10 (Py-CH2) 3.08 Triplet (t)2H6.8Methylene adjacent to Pyridine

Note on Solvent Effects: If run in DMSO-d6 , the Amine NH will sharpen and shift downfield (approx 5.2-5.5 ppm), and may show coupling to the adjacent methylene. The water peak in DMSO (3.33 ppm) often obscures the Linker signals. CDCl3 is preferred for this lipophilic molecule.

Comparative Analysis: Validating Synthesis

This section compares Target-1 against its most common precursors and potential "false positive" byproducts.

Scenario A: Target vs. Starting Material (p-Anisidine)

Objective: Confirm alkylation of the amine.

Featurep-Anisidine (Precursor)Target-1 (Product)Diagnostic Status
NH Signal Broad s, 2H (NH2)Broad s, 1H (NH)Primary Indicator
Aliphatic Region Empty (except OMe)Two Triplets (3.0 - 3.5 ppm)Confirmation
Aromatic Shift Ortho-H ~6.65 ppmOrtho-H ~6.58 ppmMinor Shift (Secondary amines are slightly more shielding)
Scenario B: Target vs. 2-Vinylpyridine (Precursor/Impurity)

Objective: Confirm consumption of the Michael acceptor.

  • The Red Flag: If you see multiplets in the 5.4 – 6.8 ppm region (vinyl protons), the reaction is incomplete.

  • The Success Marker: Disappearance of the vinyl system (ABX) and appearance of the clean

    
     ethyl triplets.
    
Scenario C: The "Isomer Trap" (Reductive Amination Error)

Context: If you attempted to synthesize this via p-anisaldehyde + 2-(aminoethyl)pyridine, you might form the benzylamine isomer .

  • Target-1 Structure:

    
    
    
  • Isomer Structure:

    
     (if incorrect reagents used)
    
Diagnostic PeakTarget-1Benzylamine Isomer
Benzylic Position None Singlet ~3.8 - 4.2 ppm (2H)
Linker Two TripletsTwo Triplets (shifted)

Experimental Protocol

To obtain the resolution required for the coupling constants listed above, follow this specific preparation protocol.

Sample Preparation
  • Mass: Weigh 10-15 mg of the purified oil/solid.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
    • Why: High concentration is needed to see the broad NH peak clearly.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube.

    • Why: Removes suspended inorganic salts (e.g.,

      
       from synthesis) which cause line broadening.
      
Acquisition Parameters (400 MHz equivalent)
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): 2.0 seconds (minimum).

    • Reason: The aromatic protons and methoxy protons have different T1 times. Short delays cause integration errors (e.g., OMe integrating to 2.8H instead of 3.0H).

  • Scans: 16 to 32 scans.

Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the Pyridine

    
    -proton (8.5 ppm) as it is far from the bulk signals.
    

References

  • SDBS Spectral Database for Organic Compounds.Spectrum No. 3264 (p-Anisidine) & No. 1563 (2-Ethylpyridine). National Institute of Advanced Industrial Science and Technology (AIST).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for Pyridine substituent effects).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for NH chemical shift variability).

Comparative

Differentiating Structural Isomers of C14H16N2O: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical challenge. Structural isomers, molecules sharing the same chemical formula but differing...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical challenge. Structural isomers, molecules sharing the same chemical formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological and toxicological profiles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the differentiation of such compounds through the analysis of their unique fragmentation patterns. This guide provides an in-depth comparison of the electrospray ionization (ESI)-MS/MS fragmentation of three structural isomers of C14H16N2O: the widely known neurohormone Melatonin, the atypical antidepressant Agomelatine, and the lesser-known positional isomer, N-acetyl-6-methoxytryptamine.

Introduction to the Isomers

Melatonin (N-acetyl-5-methoxytryptamine), Agomelatine (N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide), and N-acetyl-6-methoxytryptamine are all structural isomers with the molecular formula C14H16N2O. However, their distinct atomic arrangements, as depicted below, lead to unique physicochemical properties and, consequently, characteristic fragmentation behaviors upon mass spectrometric analysis.

Figure 1: Structures of C14H16N2O Isomers

M Melatonin [M+H]⁺ m/z 233.1 F1 Fragment Ion m/z 174.1 M->F1 - CH₃CONH₂ F2 Fragment Ion m/z 159.1 F1->F2 - CH₃

Proposed ESI-MS/MS fragmentation pathway for protonated Melatonin.

Agomelatine: The Naphthalene Moiety's Influence

Agomelatine, with its naphthalene core, presents a distinct fragmentation pathway. The protonated molecule at m/z 244.1 also undergoes a primary neutral loss of acetamide, yielding a highly stable fragment ion at m/z 185.1. [1]This fragment corresponds to the protonated 7-methoxy-1-naphthylethylamine moiety. The stability of this naphthalene-containing fragment makes this transition particularly intense and specific for agomelatine identification.

Figure 3: Proposed Fragmentation Pathway of Agomelatine

M Agomelatine [M+H]⁺ m/z 244.1 F1 Fragment Ion m/z 185.1 M->F1 - CH₃CONH₂

Proposed ESI-MS/MS fragmentation pathway for protonated Agomelatine.

N-acetyl-6-methoxytryptamine: A Positional Perspective

N-acetyl-6-methoxytryptamine, a positional isomer of melatonin, also produces a protonated molecule at m/z 233.1 and a major fragment at m/z 174.1 due to the loss of acetamide. However, the position of the methoxy group on the indole ring can influence the relative abundance of subsequent fragment ions. For instance, the fragmentation of the indole ring itself can lead to different product ions or different relative intensities compared to melatonin. A notable secondary fragment for some methoxy-substituted tryptamines is the ion at m/z 146.1, arising from cleavage within the ethylamine side chain. The relative intensity of this fragment compared to the m/z 159.1 fragment can be a key differentiator from melatonin.

Experimental Methodologies

To achieve reliable and reproducible fragmentation data for comparative analysis, a standardized LC-MS/MS protocol is essential. The following provides a representative experimental workflow.

Experimental Protocol: LC-MS/MS Analysis of C14H16N2O Isomers
  • Sample Preparation:

    • Prepare individual stock solutions of Melatonin, Agomelatine, and N-acetyl-6-methoxytryptamine in methanol at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solutions to 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 10-90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

    • MS/MS Analysis: Product ion scan mode for each precursor ion ([M+H]⁺).

    • Collision Energy (CE): A collision energy ramp (e.g., 10-40 eV) should be applied to observe the full fragmentation profile. For targeted analysis, specific CEs can be optimized for the key transitions. A starting point of 20 eV is recommended for the primary fragmentation of these compounds.

Figure 4: Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection a Stock Solutions (1 mg/mL) b Working Solution (1 µg/mL) a->b c C18 Reverse-Phase b->c d Gradient Elution c->d e ESI Positive Mode d->e f Product Ion Scan e->f g Collision-Induced Dissociation f->g

A schematic of the LC-MS/MS workflow for the analysis of C14H16N2O isomers.

Trustworthiness and Self-Validating Systems

The reliability of this comparative analysis hinges on a self-validating experimental design. This is achieved through:

  • Use of Certified Reference Materials: Ensuring the identity and purity of the isomeric standards is the foundation of any comparative study.

  • Chromatographic Separation: The LC method should achieve baseline separation of the isomers to prevent in-source mixing and ensure that the fragmentation data is from a pure compound.

  • Consistent MS Conditions: Applying the same MS parameters, particularly collision energy, to all isomers is crucial for a direct and objective comparison of their fragmentation propensities.

  • Internal Standards: For quantitative applications, the use of stable isotope-labeled internal standards for each isomer is recommended to account for matrix effects and variations in instrument response.

Conclusion

The structural differences between Melatonin, Agomelatine, and N-acetyl-6-methoxytryptamine, while subtle, give rise to distinct and diagnostic fragmentation patterns in ESI-MS/MS. The characteristic loss of acetamide is a common feature for the N-acetylated tryptamines, but the m/z of the resulting fragment and the presence of secondary fragments allow for their confident differentiation. Agomelatine's naphthalene core leads to a unique and stable fragment ion, setting it apart from the indole-based isomers. By employing a robust and standardized LC-MS/MS methodology, researchers and drug development professionals can confidently identify and distinguish these C14H16N2O isomers, ensuring the safety and efficacy of pharmaceutical products.

References

  • Wang, D., et al. (2014). LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study.
  • Ferreira, I. M. P. L. V. O., et al. (2016). MALDI-MSI: a fast and reliable method for direct melatonin quantification in biological fluids. Analytical and Bioanalytical Chemistry, 408(28), 8051-8059.
  • Almeida, E. A., et al. (2004). Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system. Journal of Pineal Research, 36(1), 64-71.
  • Gomes, F. P., et al. (2021). Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS.
  • Couch, M. W., & Williams, C. M. (1972). Mass spectrometry of tryptamines and acetylated tryptamine derivatives. Analytical Biochemistry, 50(2), 612-622.
  • PubChem. (n.d.). Melatonin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Agomelatine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Main MS2 fragmentation of melatonin and aromatic stability of its fragment ion at m/z 174. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pattern of melatonin standard by MALDI-MSI. a MS 2 of precursor ion m/z 233 and b MS 3 of its secondary ion m/z 174. Retrieved from [Link]

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Validation

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Methoxyaniline Derivatives

This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of 4-methoxyaniline and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of 4-methoxyaniline and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the influence of various substituents and solvents on the electronic absorption properties of this important class of compounds. The content is structured to provide not only experimental data but also the underlying theoretical principles and a practical protocol for spectral acquisition.

Introduction to UV-Vis Spectroscopy of Aromatic Amines

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a substance.[1] For organic molecules, this absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. In aromatic compounds like aniline and its derivatives, the most significant electronic transitions are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecular structure and the surrounding solvent.[2]

The chromophore in aniline derivatives is the benzene ring substituted with an amino group (-NH2). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring, which has a significant impact on the electronic transitions. Substituents on the aromatic ring can further modify the electronic properties of the chromophore, leading to predictable shifts in the λmax.

The Influence of Substituents on the Absorption Maxima

The position of the λmax in the UV-Vis spectrum of a 4-methoxyaniline derivative is dictated by the nature of the substituent on the aromatic ring. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups, such as alkyl (-CH3), and additional methoxy (-OCH3) or amino (-NH2) groups, increase the electron density of the aromatic ring through inductive and/or resonance effects. This increased electron density raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap results in the absorption of longer wavelength (lower energy) light, causing a bathochromic shift (red shift) in the λmax.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density of the aromatic ring. These groups lower the energy of the LUMO more significantly than the HOMO, which also leads to a decrease in the HOMO-LUMO energy gap. This effect generally results in a significant bathochromic shift.[2] The extent of this shift is often more pronounced with strong EWGs due to extended conjugation.

Comparative Data of 4-Methoxyaniline Derivatives

The following table summarizes the UV-Vis absorption maxima (λmax) for 4-methoxyaniline and a selection of its derivatives in various solvents. This data illustrates the principles of substituent and solvent effects.

CompoundSubstituent(s)Solventλmax (nm)
4-Methoxyaniline-HMethanol235, 300[4]
4-Methoxyaniline-HWater234, 299
4-Methoxyaniline-HCyclohexane238, 308
2-Nitro-4-methoxyaniline2-NO2Not Specified~380[2]
3-Nitro-4-methoxyaniline3-NO2Not SpecifiedData not readily available
N-Acetyl-4-methoxyanilineN-COCH3Ethanol250
2-Chloro-4-methoxyaniline2-ClNot SpecifiedData not readily available
3-Chloro-4-methoxyaniline3-ClNot SpecifiedData not readily available
2-Bromo-4-methoxyaniline2-BrNot SpecifiedData not readily available
3-Bromo-4-methoxyaniline3-BrNot SpecifiedData not readily available
N-Phenyl-4-methoxyanilineN-C6H5Not SpecifiedData not readily available

Note: The λmax values can vary slightly depending on the specific experimental conditions and the purity of the compounds and solvents.

The Role of Solvent Polarity (Solvatochromism)

The solvent in which the spectrum is recorded can significantly influence the λmax, a phenomenon known as solvatochromism.[1] The polarity of the solvent can affect the energy levels of the ground and excited states of the molecule differently.

For π → π* transitions in polar molecules like 4-methoxyaniline derivatives, an increase in solvent polarity generally leads to a bathochromic shift . This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition.[5]

Conversely, for n → π* transitions (which are less intense and may be observed in some derivatives), an increase in solvent polarity typically causes a hypsochromic shift (blue shift). This is because the non-bonding orbitals are more stabilized by hydrogen bonding with polar protic solvents than the π* orbital, thus increasing the energy gap for the transition.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a 4-methoxyaniline derivative.

5.1. Materials and Instrumentation

  • 4-Methoxyaniline derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)[6]

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

5.2. Step-by-Step Procedure

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the 4-methoxyaniline derivative.

    • Dissolve the weighed sample in a small amount of the chosen spectroscopic grade solvent in a volumetric flask of appropriate size (e.g., 25 mL or 50 mL).

    • Ensure complete dissolution, using sonication if necessary.

    • Fill the volumetric flask to the mark with the solvent and mix thoroughly to obtain a stock solution of known concentration.

  • Preparation of a Dilute Solution for Analysis:

    • Pipette a specific volume of the stock solution into a smaller volumetric flask (e.g., 10 mL).

    • Dilute to the mark with the same solvent to obtain a final concentration that will give an absorbance reading between 0.2 and 1.0 for the main absorption band. This ensures adherence to the Beer-Lambert law.

  • Instrument Setup and Blank Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for aniline derivatives).

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference beam of the spectrophotometer.

    • Run a baseline correction or "autozero" with the blank cuvette in the sample compartment as well.

  • Sample Measurement:

    • Rinse a second quartz cuvette with a small amount of the dilute sample solution and then fill it with the sample.

    • Carefully wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or solvent residues.

    • Place the sample cuvette in the sample compartment of the spectrophotometer.

    • Initiate the scan to record the UV-Vis absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectrum.

    • Record the absorbance value at each λmax.

    • If quantitative analysis is required, the concentration of the sample can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known.

Visualizing the Workflow and Electronic Effects

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual impact of substituents on the electronic transitions of 4-methoxyaniline.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute blank Run Baseline (Blank) dilute->blank measure Measure Sample Spectrum blank->measure identify Identify λmax measure->identify quantify Quantify (Optional) identify->quantify

Caption: Experimental workflow for UV-Vis spectral acquisition.

SubstituentEffects HOMO_EDG HOMO (Raised) LUMO_EDG LUMO HOMO_EDG->LUMO_EDG Smaller ΔE Bathochromic Shift (Red Shift) HOMO_unsub HOMO LUMO_unsub LUMO HOMO_unsub->LUMO_unsub ΔE HOMO_EWG HOMO LUMO_EWG LUMO (Lowered) HOMO_EWG->LUMO_EWG Smaller ΔE Bathochromic Shift (Red Shift)

Caption: Effect of substituents on HOMO-LUMO energy gap.

Conclusion

The UV-Vis absorption maxima of 4-methoxyaniline derivatives are a sensitive indicator of their electronic structure. By understanding the interplay of substituent and solvent effects, researchers can predict and interpret the spectral properties of these compounds. This guide provides a foundational understanding and a practical framework for the reliable acquisition and interpretation of UV-Vis spectra for 4-methoxyaniline derivatives, aiding in their characterization and application in various scientific fields.

References

  • M. A. Palafox, J. L. N. de la Cruz, and J. C. V. del Valle, "Theoretical study of the electronic spectra of substituted aromatic molecules: Part II. Semiempirical self-consistent field calculations on aniline," Canadian Journal of Chemistry, vol. 80, no. 1, pp. 1-9, 2002. [Online]. Available: [Link]

  • S. K. Kim, P. Huh, J. Kumar, and L. A. Samuelson, "Synthesis of polyaniline derivatives via biocatalysis," Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, vol. 44, no. 1, pp. 121-127, 2007. [Online]. Available: [Link]

  • Micom Laboratories, "Practical Guide to UV Testing," 2017. [Online]. Available: [Link]

  • ResearchGate, "UV absorption spectra of 1, 2, and 7–9 in cyclohexane (aerated, ca. 10⁻⁴ M)." [Online]. Available: [Link]

  • Y. Wu et al., "Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study," RSC Advances, vol. 13, no. 48, pp. 33694-33701, 2023. [Online]. Available: [Link]

  • A. K. M. F. J. Anam, M. A. Ali, and M. A. Halim, "The relationship between structure and excited-state properties in polyanilines from geminal-based methods," Physical Chemistry Chemical Physics, vol. 25, no. 37, pp. 25238-25251, 2023. [Online]. Available: [Link]

  • Mettler Toledo, "UV/Vis Spectrophotometry - Fundamentals and Applications," 2025. [Online]. Available: [Link]

  • ASTM International, "ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis," 2016. [Online]. Available: [Link]

  • ResearchGate, "UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at different concentrations and the plots of I 385 / I 295 vs. concentration for (b)." [Online]. Available: [Link]

  • ResearchGate, "Electronic absorption spectrum of aniline vapor recorded at room temperature across the wavelength range 300–205 nm." [Online]. Available: [Link]

  • ResearchGate, "Fig. 2 (1) UV-vis absorption spectra of all compounds in cyclohexane and (2) fluorescence spectra of all compounds in solid state." [Online]. Available: [Link]

  • ResearchGate, "[a] UV‐vis absorption spectra in methanol; [b] Expansion of λmax area of UV‐vis absorption spectra." [Online]. Available: [Link]

  • ResearchGate, "UV/Vis Spectrophotometry - Fundamentals and Applications." [Online]. Available: [Link]

  • Y. Wu et al., "Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols," Semantic Scholar, 2023. [Online]. Available: [Link]

  • A. S. Restia, "How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds," EduChemia (Jurnal Kimia dan Pendidikan), vol. 6, no. 1, pp. 68-79, 2021. [Online]. Available: [Link]

  • ResearchGate, "The UV-vis absorption spectra of 1–4 in water excited at 350 nm, 350 nm, 312 nm and 315 nm, respectively, as a function of pH." [Online]. Available: [Link]

  • R. A. Singh and S. N. Bhat, "Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures," ResearchGate, 2025. [Online]. Available: [Link]

  • PubChem, "p-Anisidine," [Online]. Available: [Link]

  • A. A. F. de C. Al-Hetlani, "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes," Molbank, vol. 2021, no. 1, p. M1196, 2021. [Online]. Available: [Link]

  • NIST, "Benzenamine, 4-methoxy-," NIST Chemistry WebBook, [Online]. Available: [Link]

  • ResearchGate, "Figure S22. UV absorption spectra of 4,4'-oxidianiline (ODA) in pure ethanol (dotted line), pure tetrahydrofuran (solid line), and mixture of ethanol and tetrahydrofuran (dashed line) at 25°C." [Online]. Available: [Link]

  • H. Özsanlı, "Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine," ResearchGate, 2025. [Online]. Available: [Link]

  • ResearchGate, "UV-Vis spectra of polyanilines in a mixed solvent system; pH 3; reaction time: 2,5-dimethoxyaniline and 2-methyl-5-methoxyaniline (2 hours), 2-methoxy-5-methylaniline (2 days); dopant: HCl." [Online]. Available: [Link]

  • S. Das, "Kinetic Studies of Alcohol Oxidation Reaction by UV-VIS Spectroscopy," The International Journal of Engineering and Science (IJES), vol. 12, no. 7, pp. 17-22, 2023. [Online]. Available: [Link]

  • PubChem, "4-Methoxy-2-nitroaniline," [Online]. Available: [Link]

  • ResearchGate, "a) UV‐vis absorption spectra in cyclohexane. b) Emission spectra at room temperature in cyclohexane." [Online]. Available: [Link]

  • S. Thenappan and C. Gnanasekaran, "Dipole Moment Studies of Some Substituted of Anilines with 2-methoxy ethanol," International Journal of Science and Research (IJSR), vol. 4, no. 10, pp. 1823-1826, 2015. [Online]. Available: [Link]

  • ResearchGate, "UV/vis absorption maxima with log of molar absorptivities (in italics) of the quinoxalines investigated in dimethylsulfoxide and dimethylsulfoxide/water (1:1 v:v) mixed solvent." [Online]. Available: [Link]

  • ResearchGate, "Absorption spectra in methanol between 250 to 450 nm and at pH = 4." [Online]. Available: [Link]

  • ResearchGate, "Temperature‐dependent UV/Vis/NIR absorption spectra of 4 d in methanol (5.1×10⁻⁴ m) using quartz cuvettes with a thickness of 1 mm (left) and 1 cm (right)." [Online]. Available: [Link]

  • S. K. Pagire, M. K. Parai, and B. König, "Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes," Organic Letters, vol. 18, no. 15, pp. 3822–3825, 2016. [Online]. Available: [Link]

  • NIST, "Benzenamine, 4-methoxy-," NIST Chemistry WebBook, [Online]. Available: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine

This guide provides essential safety and logistical information for the proper disposal of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine. As a compound featuring both an aromatic amine and a pyridine moiety, it necessi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine. As a compound featuring both an aromatic amine and a pyridine moiety, it necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Identification and Risk Assessment

  • Aromatic Amines : This class of compounds is associated with significant health risks. Many primary aromatic amines are lipid-soluble and can be readily absorbed through the skin.[1] They are known for their potential toxicity, including carcinogenicity and mutagenicity, which poses a long-term risk to occupationally exposed workers.[1][2] Improper disposal can lead to the contamination of water and soil, adversely affecting aquatic organisms and groundwater quality.[2]

  • Pyridine Derivatives : Pyridine and its related compounds are typically flammable, toxic, and irritating.[3] They emit harmful fumes, necessitating the use of adequate ventilation, such as a chemical fume hood.[4] Critically, pyridine-containing waste must never be poured down the drain, as it can be harmful to aquatic life.[4][5]

Based on these structural precedents, (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine should be treated as a hazardous substance.

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6][7]The amine and pyridine functional groups are known to be toxic. Systemic absorption can occur through multiple routes.
Skin & Eye Irritation May cause skin irritation or serious eye damage.[7]Amines can be corrosive or irritating to tissues upon direct contact.
Environmental Hazard Toxic to aquatic life.Aromatic amines and pyridines can persist and cause significant harm in aquatic ecosystems.[1]
Reactivity Reacts with strong oxidizing agents and acids.[8]The amine group is basic and can react exothermically with acids.

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE must be worn at all times when handling (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine, including during disposal procedures.

  • Gloves : Chemical-resistant gloves (e.g., Butyl rubber or Viton®) are required to prevent skin contact and absorption.[3]

  • Eye Protection : Safety glasses with side shields or, preferably, chemical splash goggles must be worn to protect from splashes.[3]

  • Lab Coat : A standard laboratory coat protects clothing and underlying skin from contamination.[3]

  • Respiratory Protection : All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4][9]

Step-by-Step Disposal Protocol: From Generation to Collection

The proper disposal of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine is a multi-step process that begins at the point of waste generation. Adherence to this protocol is mandatory for regulatory compliance and laboratory safety.

Step 1: Waste Classification and Segregation

Immediately classify all materials contaminated with (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Crucially, do not mix this amine-containing waste stream with other incompatible waste types.[3] Keep it segregated from:

  • Strong Acids

  • Oxidizing Agents

  • Chlorinated Solvents (unless explicitly permitted by your institution's EHS office)

This segregation prevents dangerous chemical reactions within the waste container.[8]

Step 2: Container Selection and Labeling

Select a waste container that is chemically compatible and robust.[10]

  • Container Type : Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap.[11]

  • Labeling : The container must be clearly and accurately labeled.[12] Affix a hazardous waste tag that includes:

    • The full chemical name: "(4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine"

    • The words "Hazardous Waste"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date the first drop of waste was added (accumulation start date)

    • The name of the principal investigator or laboratory group

Step 3: Accumulation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11]

  • The storage location must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Ensure the area is well-ventilated, such as in a secondary containment tray within a ventilated cabinet.[4]

  • Keep the container away from heat sources, open flames, and direct sunlight.[4][5]

Step 4: Requesting Disposal

Do not allow hazardous waste to accumulate indefinitely. Institutions have strict limits on the volume and time waste can be stored in a lab.[13]

  • Once the container is full or reaches the institutional time limit (e.g., six months for academic labs under Subpart K), arrange for its removal.[10][11]

  • Follow your institution's specific procedure to request a waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[8][13]

Emergency Spill Management

Accidents require immediate and correct action. The procedure for handling a spill of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine depends on the scale.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][4]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container.[6]

    • Label the container as hazardous waste containing the spilled chemical and the absorbent material.

    • Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

    • Arrange for pickup of the spill cleanup waste through your EHS office.[13]

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[3]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine waste.

G Disposal Workflow for (4-Methoxy-phenyl)-(2-pyridin-2-yl-ethyl)-amine cluster_spill Emergency Path start Waste Generation (Pure compound, solutions, contaminated materials) classify Classify as Hazardous Waste (Aromatic Amine / Pyridine) start->classify spill_check Accidental Spill? container Select Compatible Container (HDPE or Glass) classify->container label Label Container Correctly (Name, Hazards, Date) container->label store Store in Designated Satellite Accumulation Area label->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No request_pickup Arrange for Pickup by EHS or Licensed Contractor check_full->request_pickup Yes end Waste Safely Removed for Final Disposal request_pickup->end spill_cleanup Follow Spill Management Protocol (Contain, Absorb, Collect as Waste) spill_check->spill_cleanup Yes spill_cleanup->container

Caption: Decision workflow for managing waste from generation to final EHS collection.

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research laboratories often operate under a specific section of these regulations, known as 40 CFR Part 262, Subpart K, which provides tailored guidelines for managing laboratory waste.[11][14] Regardless of the specific regulations, the core principles remain the same: proper identification, segregation, containment, and disposal through authorized channels are mandatory.[10][12] Always consult your institution's Laboratory Management Plan and EHS guidelines, as they provide the definitive procedures for your specific location.[11]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
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